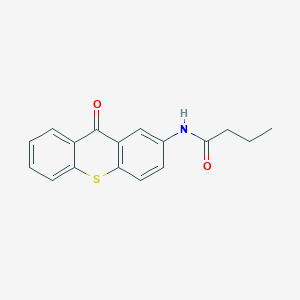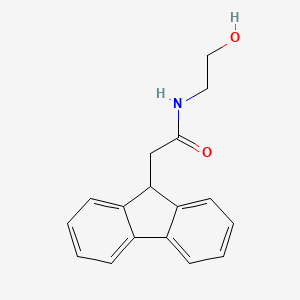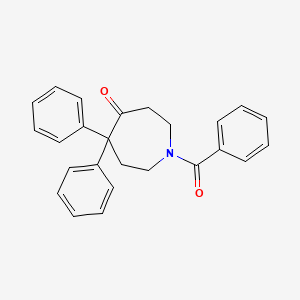
1-Benzoyl-5,5-diphenylazepan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-5,5-diphenylazepan-4-one is a chemical compound with the molecular formula C24H21NO2 It is a member of the azepane family, characterized by a seven-membered ring containing nitrogen
Méthodes De Préparation
The synthesis of 1-Benzoyl-5,5-diphenylazepan-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzoyl chloride with 5,5-diphenylazepan-4-one under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Benzoyl-5,5-diphenylazepan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzoyl-5,5-diphenylazepan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Benzoyl-5,5-diphenylazepan-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
1-Benzoyl-5,5-diphenylazepan-4-one can be compared with other azepane derivatives, such as:
1-Benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Similar in structure but with different functional groups, leading to varied chemical and biological properties.
1-Benzoyl-5,5-diphenylhexahydro-1H-azepine-4-one: Another related compound with distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
922504-31-2 |
|---|---|
Formule moléculaire |
C25H23NO2 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
1-benzoyl-5,5-diphenylazepan-4-one |
InChI |
InChI=1S/C25H23NO2/c27-23-16-18-26(24(28)20-10-4-1-5-11-20)19-17-25(23,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 |
Clé InChI |
IZGDPQRJNVFBIP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


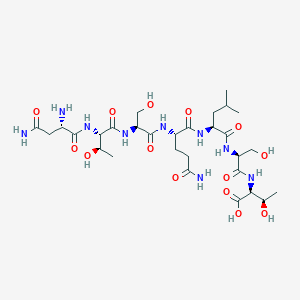
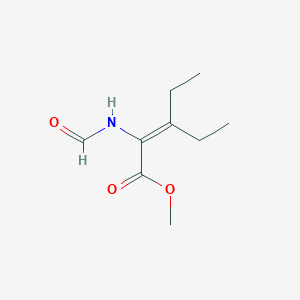
![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
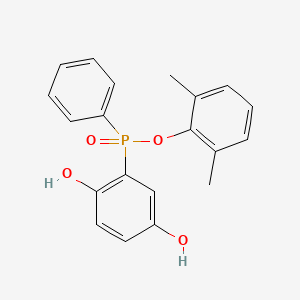
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)
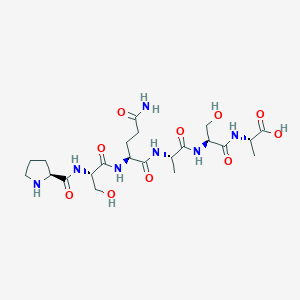
![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)
